N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide
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Overview
Description
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide is a complex organic compound that features a thiazole ring, a pyridyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and pyridyl groups are then introduced through substitution reactions, followed by the attachment of the cyclohexanecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The thiazole ring and other functional groups may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and N-(3-chlorophenethyl)-4-nitrobenzamide . These compounds share structural similarities but differ in their substituents and overall molecular architecture.
Uniqueness
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
365429-19-2 |
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Molecular Formula |
C24H26ClN3OS |
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H26ClN3OS/c1-3-20-28-21(16-8-7-9-18(25)14-16)22(30-20)17-10-13-26-19(15-17)27-23(29)24(2)11-5-4-6-12-24/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,26,27,29) |
InChI Key |
BLFDJNOITAWTIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3(CCCCC3)C)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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